4-Ethoxy Substitution Confers Unique Lipophilicity (XLogP3-AA) Profile for Altered Membrane Permeability
The 4-ethoxy group introduces a distinct lipophilic character compared to unsubstituted or differently substituted 2-hydrazinobenzothiazoles. This can directly impact membrane permeability and oral bioavailability potential [1]. For 4-Ethoxy-2-hydrazino-1,3-benzothiazole, the calculated XLogP3-AA is 2.3 [2]. In contrast, the unsubstituted parent compound, 2-hydrazinobenzothiazole, has a calculated XLogP of 1.3 [3]. This difference of +1.0 log unit indicates a significantly increased lipophilicity for the 4-ethoxy derivative.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 2-Hydrazinobenzothiazole: XLogP = 1.3 |
| Quantified Difference | +1.0 log unit (higher lipophilicity) |
| Conditions | In silico calculation using PubChem's XLogP3-AA algorithm (based on atom types and molecular structure). |
Why This Matters
A difference of 1.0 log unit in lipophilicity is a substantial variation in drug discovery, which can be the deciding factor in a compound's ability to cross cellular membranes and influence its distribution profile, making it a non-substitutable research tool for permeability studies.
- [1] Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. View Source
- [2] PubChem. PubChem Compound Summary for CID 2049835, 4-Ethoxy-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. View Source
- [3] PubChem. PubChem Compound Summary for CID 95869, 2-Hydrazinobenzothiazole. National Center for Biotechnology Information. View Source
